

2-HYDROXYBENZOTHIAZOLE molecular structure and weight

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Compound of Interest

Compound Name: **2-HYDROXYBENZOTHIAZOLE**

Cat. No.: **B105590**

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An In-depth Technical Guide to **2-Hydroxybenzothiazole**: Molecular Structure, Weight, and Properties

Introduction

2-Hydroxybenzothiazole (2-OHBT) is a heterocyclic organic compound that holds significant interest for researchers in chemistry and drug development. It is structurally characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group substituted at the 2-position.[1] The compound is also known by several synonyms, including 2(3H)-Benzothiazolone, 2-Benzothiazolol, and 2-Oxobenzothiazole.[2][3]

A critical feature of **2-hydroxybenzothiazole** is its existence in a tautomeric equilibrium with its keto form, 2(3H)-benzothiazolone.[4] This equilibrium is a key determinant of its chemical reactivity and physical properties. The compound and its derivatives are utilized in various applications, from serving as supplements in bacterial cultures to precursors in electropolymerization.[4] This guide provides a detailed overview of its molecular structure, physicochemical properties, and relevant experimental considerations.

Molecular Properties and Structure

The fundamental molecular characteristics of **2-hydroxybenzothiazole** are summarized below. These identifiers are essential for substance registration, database searches, and regulatory compliance.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ NOS	[3][5]
Molecular Weight	151.19 g/mol	[5]
Monoisotopic Mass	151.009184959 Da	[1]
CAS Number	934-34-9	[2]
EC Number	213-281-1	[2]
InChI Key	YEDUAINPPJYDJZ- UHFFFAOYSA-N	
Canonical SMILES	C1=CC=C2C(=C1)NC(=O)S2	[6]

Tautomerism

2-Hydroxybenzothiazole predominantly exists as its more stable tautomer, 2(3H)-benzothiazolone (the keto form), but the hydroxyl (enol) form is crucial for understanding its reactivity.[4] The equilibrium between these two forms is a central aspect of its chemistry.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data

The physical properties of **2-hydroxybenzothiazole** are critical for its handling, storage, and application in experimental settings.

Property	Value	Reference
Appearance	White to light brown powder	[3]
Melting Point	137-140 °C	[7]
Boiling Point	>360 °C	[3]
Solubility	Slightly soluble in water; Soluble in alcohol and ether	[3][7]
pKa	10.41	[3]
LogP (Partition Coeff.)	1.76	[3]

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of **2-hydroxybenzothiazole**. Below are the expected characteristics based on its functional groups.

Spectroscopic Data	Expected Characteristics
¹ H NMR	Signals in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton (keto form) or O-H proton (enol form), which is exchangeable with D ₂ O.
¹³ C NMR	Signals corresponding to aromatic carbons. A characteristic signal for the carbonyl carbon (C=O) of the keto tautomer in the range of 165-175 ppm.[8] A signal for the C=N carbon is also expected.[8]
FT-IR (cm ⁻¹)	A broad peak for N-H stretching (keto form) around 3100-3300 cm ⁻¹ . A strong C=O stretching band for the amide group around 1680-1710 cm ⁻¹ .[8] C-H stretching for the aromatic ring around 3000-3100 cm ⁻¹ .[8]
Mass Spectrometry	High-quality mass spectral data is available, confirming its molecular weight and fragmentation patterns.[9][10]

Experimental Protocols

Synthesis of Benzothiazoles (General Workflow)

While numerous methods exist for synthesizing benzothiazole derivatives, a common and effective strategy involves the condensation of a 2-aminothiophenol with a suitable carbonyl-containing compound, such as an aldehyde or carboxylic acid.[11][12]



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Caption: Generalized workflow for the synthesis of benzothiazoles.

Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in a sample of **2-hydroxybenzothiazole**.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Setup: Power on the FT-IR spectrometer and allow the source and detector to stabilize.
- Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **2-hydroxybenzothiazole** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the infrared spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the characteristic absorption bands corresponding to the N-H, C=O, and aromatic C-H functional groups.

Applications and Reactivity

2-Hydroxybenzothiazole serves as a versatile compound in various research and industrial contexts:

- Wastewater Component: It is recognized as a compound released into wastewaters during the industrial manufacturing of 2-mercaptobenzothiazole, a common rubber vulcanization accelerator.^[4]

- Biochemical Research: It can be used as a source of carbon, nitrogen, and energy in bacterial cultures, making it relevant for biodegradation and microbial transformation studies. [4]
- Materials Science: The compound may be used in the preparation of thin insulating polymer films via electropolymerization.[4]
- Chemical Reactivity: It undergoes oxidation reactions, which have been studied using techniques like H₂O₂/UV and photo-assisted Fenton processes.[4] Its anodic oxidation has also been investigated on various metal electrodes.[4]

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